molecular formula C11H13NO B1330690 2,3-Dimethyl-4-methoxyphenylacetonitrile CAS No. 206559-60-6

2,3-Dimethyl-4-methoxyphenylacetonitrile

Cat. No.: B1330690
CAS No.: 206559-60-6
M. Wt: 175.23 g/mol
InChI Key: VJYKILPDSJBHEA-UHFFFAOYSA-N
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Description

2,3-Dimethyl-4-methoxyphenylacetonitrile is an organic compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol . It is a specialty product often used in proteomics research . This compound is characterized by the presence of a nitrile group attached to a phenyl ring substituted with two methyl groups and one methoxy group.

Scientific Research Applications

2,3-Dimethyl-4-methoxyphenylacetonitrile has several applications in scientific research :

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a probe in proteomics research to study protein interactions and functions.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of 2,3-Dimethyl-4-methoxyphenylacetonitrile typically involves a multi-step process. One common method includes the following steps :

    Benzylation Reaction: 4-Methoxy-2,3-dimethylphenyl ethanol is reacted with o-chlorobenzyl chloride to obtain 4-methoxy-2,3-dimethylphenyl ethanol.

    Cyanation Reaction: The resulting 4-methoxy-2,3-dimethylphenyl ethanol is then converted to 2-(4-methoxy-2,3-dimethylphenyl)acetonitrile through a cyanation reaction.

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2,3-Dimethyl-4-methoxyphenylacetonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-4-methoxyphenylacetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of target proteins and enzymes, influencing various biological processes.

Comparison with Similar Compounds

2,3-Dimethyl-4-methoxyphenylacetonitrile can be compared with other similar compounds such as:

    2,3-Dimethylphenylacetonitrile: Lacks the methoxy group, which may affect its reactivity and interactions.

    4-Methoxyphenylacetonitrile: Lacks the dimethyl groups, influencing its steric and electronic properties.

    2,4-Dimethylphenylacetonitrile: Different substitution pattern on the phenyl ring, leading to variations in chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-methoxy-2,3-dimethylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8-9(2)11(13-3)5-4-10(8)6-7-12/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYKILPDSJBHEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OC)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344182
Record name 2,3-Dimethyl-4-methoxyphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206559-60-6
Record name 2,3-Dimethyl-4-methoxyphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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